8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Physicochemical profiling Lipophilicity Drug-likeness

8-Chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 325821-95-2) is a synthetic chromenone derivative featuring a cyclopenta[c]chromen-4-one core with a chlorine substituent at position 8 and an ethoxy group at position 7. The compound has a molecular formula of C14H13ClO3 and a molecular weight of 264.70 g/mol.

Molecular Formula C14H13ClO3
Molecular Weight 264.70 g/mol
Cat. No. B14958155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Molecular FormulaC14H13ClO3
Molecular Weight264.70 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl
InChIInChI=1S/C14H13ClO3/c1-2-17-13-7-12-10(6-11(13)15)8-4-3-5-9(8)14(16)18-12/h6-7H,2-5H2,1H3
InChIKeyTZDMLNKCAJJJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Physicochemical Identity and Structural Classification for Procurement Decisions


8-Chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 325821-95-2) is a synthetic chromenone derivative featuring a cyclopenta[c]chromen-4-one core with a chlorine substituent at position 8 and an ethoxy group at position 7 . The compound has a molecular formula of C14H13ClO3 and a molecular weight of 264.70 g/mol . It belongs to the broader class of dihydrocyclopenta[c]chromen-4-ones, a scaffold associated with diverse biological activities including central nervous system effects and antimicrobial properties [1]. Its dual 7-ethoxy/8-chloro substitution pattern distinguishes it from common analogs that carry only one of these modifications, creating unique physicochemical and potentially pharmacological properties relevant to screening library procurement and medicinal chemistry optimization.

Why 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Cannot Be Simply Replaced by Other Dihydrocyclopenta[c]chromen-4-ones


The 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold is sensitive to substitution pattern: the presence and position of halogen and alkoxy groups profoundly alter physicochemical properties, biological target engagement, and metabolic stability [1]. Replacing this compound with the non-chlorinated 7-ethoxy analog (MW 230, LogP 3.28) or the 8-chloro-7-hydroxy analog (MW 236.65) yields molecules with substantially different molecular weight, lipophilicity, hydrogen-bonding capacity, and solubility—each parameter critical for passive permeability, protein binding, and pharmacokinetic behavior. Class-level evidence further demonstrates that 8-chloro substitution on coumarin nuclei significantly enhances antifungal potency (EC50 0.085 mmol/L for 8-chlorocoumarin against V. mali) [2], indicating that the 8-chloro group is not a silent structural feature. These differences collectively preclude direct functional interchangeability in biological assays or structure-activity relationship (SAR) studies.

Head-to-Head Quantitative Differentiation Evidence for 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one vs. Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to the 7-Ethoxy Non-Chlorinated Analog

The target compound differs from its closest non-chlorinated analog, 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, by the addition of a single chlorine atom at position 8. This substitution increases the molecular weight from 230.26 to 264.70 g/mol . While experimental LogP data are not available for the target compound, the chlorine atom is predicted to increase lipophilicity by approximately 0.5–0.8 LogP units relative to the des-chloro analog (LogP 3.28) , consistent with established fragment-based contributions of aromatic chlorine [1]. This shift places the target compound in a higher lipophilicity range that may favor membrane permeability but also increases the risk of promiscuous binding and reduced aqueous solubility.

Physicochemical profiling Lipophilicity Drug-likeness Screening library design

Hydrogen-Bond Acceptor Profile Differentiation vs. 8-Chloro-7-Hydroxy Analog

Relative to the 8-chloro-7-hydroxy analog (CAS 53391-77-8, MW 236.65, C12H9ClO3) , the target compound replaces a phenolic hydroxyl group at position 7 with an ethoxy ether. This substitution eliminates one hydrogen-bond donor (HBD) while retaining the hydrogen-bond acceptor (HBA) count. The 7-hydroxy analog is reported to have a purity specification of ≥95% with long-term storage requiring cool, dry conditions , consistent with phenolic compounds' sensitivity to oxidation. The ethoxy group in the target compound (MW 264.70, C14H13ClO3) confers greater steric bulk, increased lipophilicity, and resistance to Phase II glucuronidation/sulfation metabolic pathways that typically act on free phenols, which may be relevant for in vitro metabolic stability comparisons—though direct experimental metabolic stability data for these specific compounds are not publicly available.

Hydrogen bonding Molecular recognition Solubility Crystal engineering

8-Chloro Substitution Confers Enhanced Antifungal Activity: Class-Level Evidence from Coumarin SAR

In a systematic study of coumarin derivatives for antifungal activity, 8-chlorocoumarin demonstrated potent inhibition against Valsa mali with an EC50 of 0.085 mmol/L, representing the strongest activity among the tested series alongside ethyl 8-chloro-coumarin-3-carboxylate (EC50 0.078 mmol/L) [1]. The presence of the 8-chloro substituent was identified as a critical structural determinant for antifungal potency through 3D-QSAR analysis [1]. While this data is for the simpler 8-chlorocoumarin scaffold rather than the target compound specifically, the shared 8-chloro substitution on a coumarin/chromenone nucleus supports the inference that the 8-chloro group in the target compound is likely a pharmacophoric element for antifungal activity. Procurement of the target compound for antifungal screening programs is therefore justified by this SAR precedent, whereas non-chlorinated 7-ethoxy analogs lack this activity-enhancing feature.

Antifungal activity Coumarin SAR Agricultural fungicide Valsa mali

Scaffold-Level Biological Relevance: Dihydrocyclopenta[c]chromen-4-one Core Demonstrates CNS Activity in Mannich Base Derivatives

The dihydrocyclopenta[c]chromen-4-one scaffold has established biological relevance: Mannich base derivatives bearing the 8-chloro-7-hydroxy substitution pattern, specifically 8-chloro-7-hydroxy-6-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4-one and 8-chloro-7-hydroxy-6-(morpholinomethyl)-2,3-dihydrocyclopenta[c]chromen-4-one, demonstrated effects on the central and peripheral nervous system predictive of tranquilizing and neuroleptic properties [1]. While these Mannich base derivatives differ from the target compound by the presence of a 6-aminomethyl substituent and a free 7-hydroxy group, they establish that the 8-chloro-dihydrocyclopenta[c]chromen-4-one core is biologically active and capable of engaging CNS targets. The target compound's 7-ethoxy group may modulate this activity profile, offering a distinct pharmacological starting point relative to the 7-hydroxy Mannich base series.

CNS pharmacology Tranquilizing activity Neuroleptic Mannich bases

Aqueous Solubility Differentiation: Predicted LogSW Shift from 7-Ethoxy Analog

The 7-ethoxy analog (devoid of 8-chloro) has a reported LogSW of -3.68 (corresponding to an aqueous solubility of approximately 0.21 mM at saturation) . The introduction of the 8-chloro substituent in the target compound is expected to further reduce aqueous solubility due to increased molecular weight and the hydrophobic contribution of the chlorine atom (aromatic Cl π constant ≈ 0.71) [1]. Based on the additive nature of substituent effects on LogP/LogSW, the target compound's aqueous solubility is predicted to be approximately 0.5–1.0 LogSW units lower than the 7-ethoxy analog, translating to roughly a 3- to 10-fold decrease in saturation concentration. This difference has practical implications for DMSO stock solution preparation and maximum achievable assay concentrations in biochemical and cell-based screening formats.

Aqueous solubility LogSW DMSO stock preparation Assay compatibility

Recommended Procurement and Application Scenarios for 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one


Antifungal Lead Discovery Programs Targeting Valsa mali and Related Phytopathogens

Based on class-level evidence that 8-chloro substitution on coumarin scaffolds confers potent antifungal activity (EC50 0.085 mmol/L for 8-chlorocoumarin against V. mali) , the target compound is recommended for procurement as a screening candidate in agricultural fungicide discovery programs. Its 8-chloro-7-ethoxy substitution pattern represents an underexplored combination relative to the validated 8-chlorocoumarin chemotype. The compound can serve as a starting point for SAR expansion around the cyclopenta-annulated chromenone scaffold, a structural modification not present in the simpler coumarin series.

CNS-Focused Screening Library Enrichment with Cyclopenta-Annulated Chromenone Scaffolds

The dihydrocyclopenta[c]chromen-4-one scaffold has demonstrated CNS activity (tranquilizing and neuroleptic properties) in structurally related 8-chloro-7-hydroxy Mannich base derivatives . The target compound's 7-ethoxy modification offers a differentiated pharmacological starting point with potentially altered blood-brain barrier permeability (due to increased lipophilicity vs. the 7-hydroxy analog). Procurement is recommended for CNS-focused screening libraries where scaffold novelty and substitution pattern diversity are valued for hit identification.

Physicochemical Comparator for Structure-Property Relationship (SPR) Studies

The target compound (MW 264.70, with 8-Cl and 7-OEt) occupies a distinct physicochemical space relative to both the 7-ethoxy non-chlorinated analog (MW 230, LogP 3.28) and the 8-chloro-7-hydroxy analog (MW 236.65) . This makes it a valuable comparator compound for systematic SPR studies examining the individual and combined contributions of 7-alkoxy and 8-halogen substituents to properties such as lipophilicity, solubility, permeability, and metabolic stability. Procurement of all three analogs as a matched set enables rigorous deconvolution of substituent effects.

Metabolic Stability Screening with Focus on Phase II Conjugation Liability

Unlike the 8-chloro-7-hydroxy analog which bears a free phenolic hydroxyl susceptible to glucuronidation and sulfation , the target compound's 7-ethoxy group eliminates this Phase II conjugation site. This structural feature makes the target compound a useful tool for assessing the impact of phenol masking on in vitro metabolic stability in hepatocyte or microsomal assays, particularly when compared head-to-head with the 7-hydroxy analog under identical experimental conditions.

Quote Request

Request a Quote for 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.